1-(2,2,2-Trifluoroethyl)-1H-imidazole
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Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-imidazole is an organic compound that features a trifluoroethyl group attached to an imidazole ring. This compound is of significant interest in various fields of chemistry due to its unique properties imparted by the trifluoromethyl group, which enhances its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazole typically involves the reaction of imidazole with 2,2,2-trifluoroethyl halides under basic conditions. A common method includes the use of 2,2,2-trifluoroethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form dihydroimidazoles.
Electrophilic Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include imidazole N-oxides.
Reduction: Products include dihydroimidazoles.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoroethyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials with enhanced chemical and thermal stability
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazole involves its interaction with biological targets through the trifluoroethyl group. This group enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A compound with similar trifluoroethyl functionality but lacks the imidazole ring.
Trifluoroethylamine: Contains the trifluoroethyl group but differs in its amine functionality.
Trifluoroacetic acid: Another trifluoromethyl-containing compound with distinct acidic properties
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-imidazole is unique due to the combination of the trifluoroethyl group and the imidazole ring. This combination imparts both stability and reactivity, making it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c6-5(7,8)3-10-2-1-9-4-10/h1-2,4H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQDXYGMYLVBTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91461-55-1 |
Source
|
Record name | 1-(2,2,2-trifluoroethyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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